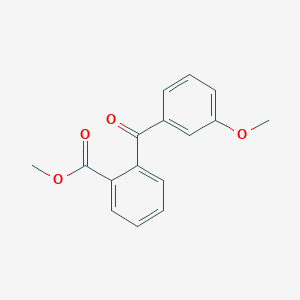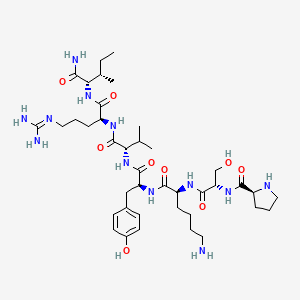
4-(4-Chlorobenzoyl)phenyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzoyl)phenyl octadecanoate is a chemical compound with the molecular formula C31H43ClO3 . It is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol, with the elimination of water. This compound features a chlorobenzoyl group attached to a phenyl ring, which is further connected to an octadecanoate chain.
Preparation Methods
The synthesis of 4-(4-Chlorobenzoyl)phenyl octadecanoate typically involves esterification reactions. One common method is the reaction between 4-(4-chlorobenzoyl)phenol and octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Chemical Reactions Analysis
As an ester, 4-(4-Chlorobenzoyl)phenyl octadecanoate can undergo several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(4-chlorobenzoyl)phenol and octadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(4-Chlorobenzoyl)phenyl octadecanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of esters in biological systems.
Medicine: It may serve as a model compound for studying the pharmacokinetics and pharmacodynamics of ester-containing drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl octadecanoate involves its interaction with biological molecules through its ester and chlorobenzoyl functional groups. The ester group can be hydrolyzed by esterases, releasing the active components, 4-(4-chlorobenzoyl)phenol and octadecanoic acid. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
4-(4-Chlorobenzoyl)phenyl octadecanoate can be compared with other esters and chlorobenzoyl-containing compounds:
Ethyl benzoate: Similar ester structure but with a benzoate group instead of an octadecanoate chain.
Methyl acetate: A simpler ester with a shorter alkyl chain.
4-(4-Chlorobenzoyl)phenol: Lacks the octadecanoate chain, making it less hydrophobic and more reactive in substitution reactions.
These comparisons highlight the unique properties of this compound, such as its long hydrophobic chain and the presence of a reactive chlorobenzoyl group.
Properties
CAS No. |
142857-26-9 |
|---|---|
Molecular Formula |
C31H43ClO3 |
Molecular Weight |
499.1 g/mol |
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] octadecanoate |
InChI |
InChI=1S/C31H43ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)35-29-24-20-27(21-25-29)31(34)26-18-22-28(32)23-19-26/h18-25H,2-17H2,1H3 |
InChI Key |
CYXFLKXWGSARNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
